
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydroPaclitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel is a complex chemical compound with significant applications in the field of medicinal chemistry. It is a derivative of Paclitaxel, a well-known anti-cancer drug, and is characterized by its unique structural modifications that enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel involves multiple steps, starting from the parent compound Paclitaxel. The process typically includes:
Desbenzoylation: Removal of the benzoyl group from Paclitaxel.
tert-Butoxycarbonyl Protection: Introduction of the tert-butoxycarbonyl group to protect the amine functionality.
Isopropylidene Formation: Formation of the isopropylidene group to protect the hydroxyl groups.
Benzylation: Introduction of the benzyl group at the 3’-position.
Dehydrogenation: Introduction of a double bond at the 6,7-position.
These reactions are carried out under specific conditions, often involving the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit enhanced or modified pharmacological properties, making them valuable for further research and development.
科学的研究の応用
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel involves its interaction with microtubules, similar to Paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer treatment.
Docetaxel: A similar compound with modifications that enhance its solubility and efficacy.
Cabazitaxel: Another derivative with improved activity against resistant cancer cells.
Uniqueness
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable compound for further research and development .
特性
分子式 |
C55H63NO15 |
|---|---|
分子量 |
978.1 g/mol |
IUPAC名 |
3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-15-yl) 2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C55H63NO15/c1-31-38(67-48(61)43-41(56(52(9,10)70-43)49(62)71-50(4,5)6)35-22-24-37(25-23-35)64-29-34-18-14-12-15-19-34)28-55(63)46(68-47(60)36-20-16-13-17-21-36)44-53(11,27-26-39-54(44,30-65-39)69-33(3)58)45(59)42(66-32(2)57)40(31)51(55,7)8/h12-27,38-39,41-44,46,63H,28-30H2,1-11H3 |
InChIキー |
LVMZFPJXYIMMNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=C(C=C6)OCC7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione](/img/structure/B15125780.png)
![Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-](/img/structure/B15125798.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
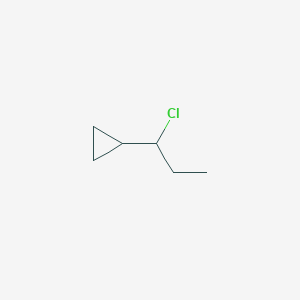
![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)
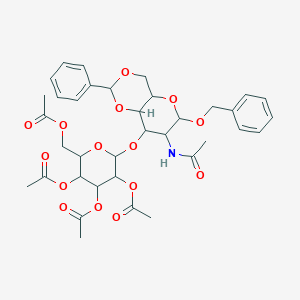
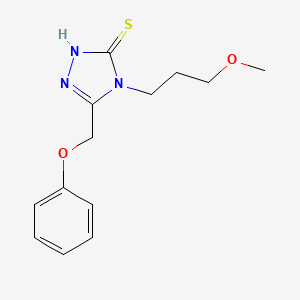
![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)
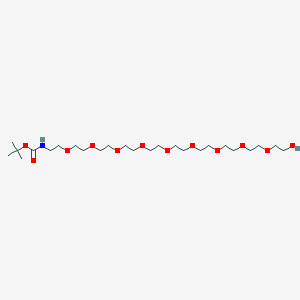
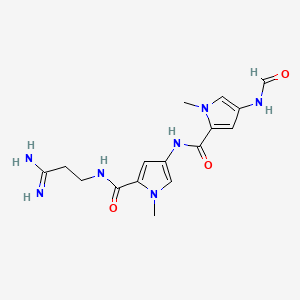
![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)

![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)
